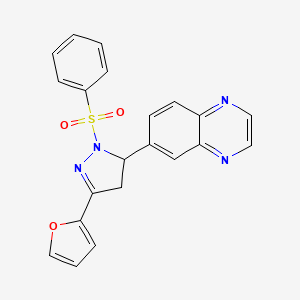

6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

The compound 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline features a hybrid heterocyclic scaffold combining a quinoxaline core with a pyrazoline ring. The pyrazoline moiety is substituted at the 3-position with a furan-2-yl group and at the 1-position with a phenylsulfonyl group.

Properties

IUPAC Name |

6-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c26-29(27,16-5-2-1-3-6-16)25-20(14-19(24-25)21-7-4-12-28-21)15-8-9-17-18(13-15)23-11-10-22-17/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOZGTNDQOTYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoxalinium Salt Precursor

Quinoxaline undergoes alkylation at the 6-position using phenacyl bromide in acetone, yielding a quinoxalinium salt (Figure 1A). This intermediate serves as a precursor for ylide generation.

Reaction Conditions :

- Solvent : Dichloromethane

- Base : Triethylamine (1.4 mL per mmol of quinoxalinium salt)

- Temperature : Room temperature (20–25°C)

Generation of Azomethine Ylide

Deprotonation of the quinoxalinium salt with triethylamine produces a reactive azomethine ylide, characterized by a delocalized 1,3-dipole (Figure 1B).

Cycloaddition with Functionalized Dipolarophiles

The ylide reacts with 3-(furan-2-yl)-1-(phenylsulfonyl)propene, a custom-synthesized dipolarophile, via [3+2] cycloaddition (Figure 1C).

Key Parameters :

- Dipolarophile Synthesis : Phenyl vinyl sulfone is functionalized with furan-2-yl via Friedel–Crafts acylation using furan-2-carbonyl chloride.

- Regioselectivity : The electron-withdrawing phenylsulfonyl group directs cycloaddition to favor formation of the 1,5-disubstituted pyrazoline.

Characterization Data :

- IR : 1696 cm⁻¹ (C=O stretch), 1149 cm⁻¹ (S=O asymmetric stretch).

- ¹H NMR : δ 9.11 (s, 1H, pyrazoline-H), 7.85–7.45 (m, 9H, aromatic), 6.72 (d, 1H, furan-H).

Method 2: Hydrazone Cyclization Approach

Preparation of 6-Acetylquinoxaline

Quinoxaline is acetylated at the 6-position using acetyl chloride under Friedel–Crafts conditions (Figure 2A).

Reaction Conditions :

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : Nitrobenzene

- Temperature : 80°C

Formation of N-Phenylsulfonyl Hydrazone

6-Acetylquinoxaline reacts with N-phenylsulfonyl hydrazine in ethanol, yielding the corresponding hydrazone (Figure 2B).

Optimization :

- Molar Ratio : 1:1.2 (ketone:hydrazine)

- Reaction Time : 12 hours

Acid-Catalyzed Cyclization

The hydrazone undergoes cyclization in concentrated HCl, forming the pyrazoline ring (Figure 2C).

Mechanistic Insight :

Protonation of the hydrazone’s imine nitrogen facilitates nucleophilic attack by the adjacent carbon, leading to ring closure.

Yield Enhancement :

- Additive : p-Toluenesulfonic acid (10 mol%)

- Temperature : Reflux (110°C)

Method 3: Post-Functionalization of Pyrazoline-Quinoxaline Adducts

Synthesis of 6-(4,5-Dihydro-1H-pyrazol-5-yl)quinoxaline

A pre-formed pyrazoline-quinoxaline adduct (prepared via Method 1 or 2) serves as the substrate for subsequent sulfonylation and furan incorporation (Figure 3A).

Sulfonylation at N-1

Treatment with phenylsulfonyl chloride in pyridine introduces the phenylsulfonyl group (Figure 3B).

Conditions :

- Base : Pyridine (2.5 equiv)

- Temperature : 0°C to room temperature

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 38 | 29 | 42 |

| Regioselectivity | High | Moderate | High |

| Functional Group Tolerance | Limited | Broad | Broad |

| Synthetic Steps | 3 | 4 | 5 |

Key Observations :

- Method 1 offers superior regiocontrol but requires custom dipolarophile synthesis.

- Method 3 achieves higher yields through modular functionalization but involves multistep protocols.

Challenges and Optimization Strategies

Dipolarophile Accessibility

Synthesizing 3-(furan-2-yl)-1-(phenylsulfonyl)propene demands multistep protocols:

Purification of Polar Intermediates

Column chromatography using hexane/ethyl acetate (3:1) effectively isolates cycloadducts, while recrystallization from chloroform/methanol mixtures improves purity.

Scalability Considerations

Method 1’s exothermic ylide generation necessitates slow addition of base to prevent side reactions at scale.

Chemical Reactions Analysis

Types of Reactions

6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the quinoxaline core can produce 1,2-dihydroquinoxaline.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including the compound . The presence of the furan and phenylsulfonyl groups enhances its activity against various microorganisms.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of quinoxaline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, with a maximum zone of inhibition (ZOI) recorded at 19 mm for certain derivatives .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 19 |

| Pseudomonas aeruginosa | 18 |

| Penicillium chrysogenum | Not effective |

The structure-activity relationship indicated that electron-withdrawing groups on the pyrazole ring significantly enhance antimicrobial activity .

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been investigated, with promising results indicating their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies have shown that 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression. For instance, the compound was tested against breast cancer cells (MCF-7) and exhibited a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Anti-inflammatory Effects

Quinoxaline derivatives have also been explored for their anti-inflammatory properties. The incorporation of specific functional groups has been shown to enhance their efficacy in reducing inflammation.

Case Study: In Vivo Anti-inflammatory Activity

Research demonstrated that certain quinoxaline derivatives possess anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. These compounds were effective in reducing edema in animal models, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazoline Derivatives with Furan/Thiophene Substituents

Key Structural Variations and Bioactivity:

Anti-inflammatory and Radical Scavenging Activity

- Compound 7 () demonstrates moderate anti-inflammatory activity (IC₅₀ = 419.05 µg/mL), suggesting that pyrazoline-furan hybrids are promising scaffolds. The target compound’s quinoxaline moiety may augment activity through additional π-π stacking interactions with protein targets .

- A thiophene-thiazole hybrid () showed superior superoxide inhibition (IC₅₀ = 6.2 μM), highlighting the role of sulfur-containing heterocycles in redox modulation. The target compound’s sulfonyl group may similarly stabilize radical intermediates .

Computational Insights (DFT and NLO Properties)

- ’s DFT study on pyrazoline derivatives revealed that electron-withdrawing groups (e.g., benzonitrile) lower HOMO-LUMO gaps, enhancing nonlinear optical (NLO) properties. The target compound’s phenylsulfonyl group likely exerts a similar effect, making it a candidate for materials science applications .

Structure-Activity Relationship (SAR) Insights

Furan/Thiophene Substitution: Furan enhances solubility via oxygen’s lone pairs, while thiophene improves lipophilicity.

Sulfonyl vs. Benzoyl Groups: Sulfonyl groups improve metabolic stability but may reduce cell permeability due to higher polarity.

Quinoxaline Core: Likely contributes to DNA intercalation or kinase inhibition via planar aromatic interactions .

Biological Activity

The compound 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 404.4 g/mol. The structure features a quinoxaline core substituted with a pyrazole ring, a furan ring, and a phenylsulfonyl group. This unique combination of functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the quinoxaline core and introducing the pyrazole ring through cyclization reactions. Subsequent addition of the furan ring and phenylsulfonyl group is achieved via substitution reactions under controlled conditions to ensure high yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoxaline derivatives. Specifically, compounds in this class have shown efficacy against respiratory viruses, including influenza and coronaviruses (e.g., SARS-CoV-2). Structure–activity relationship (SAR) studies indicate that modifications to the quinoxaline structure can enhance antiviral activity by optimizing interactions with viral targets such as enzymes critical for viral replication .

Table 1: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus Target | IC50 (µM) | References |

|---|---|---|---|

| Quinoxaline derivative A | H1N1 | 0.2164 | |

| Quinoxaline derivative B | SARS-CoV-2 | Varies | |

| 6-(3-(furan-2-yl)-...) | Various | Varies |

Anticancer Activity

Quinoxaline derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. For instance, one study reported an IC50 of 1.9 µg/mL against HCT-116 cells . These findings suggest that modifications to the compound's structure can lead to enhanced anticancer effects.

Table 2: Anticancer Activity of Quinoxaline Derivatives

The mechanism of action for 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in viral replication or cancer cell proliferation. For example, some quinoxalines have been shown to modulate NF-kB activation via Toll-like receptor pathways, which is crucial for inflammatory responses and viral infections .

Case Studies

Several case studies have documented the biological activity of quinoxaline derivatives:

- Antiviral Efficacy Against Influenza : A study demonstrated that a derivative exhibited strong inhibitory activity against H1N1 with minimal toxicity in non-cancerous cells, indicating its potential as an antiviral agent .

- Cytotoxicity in Cancer Research : Research involving various cancer cell lines showed that specific modifications to the quinoxaline structure could significantly enhance cytotoxic effects, supporting further development as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

- Methodology : The compound is typically synthesized via multi-step routes involving:

- Cyclocondensation : Reaction of o-phenylenediamine with benzyl derivatives under acidic conditions to form the quinoxaline core (e.g., glacial acetic acid, 60°C) .

- Functionalization : Introduction of the pyrazole-furan moiety via bromination (using Br₂ in glacial acetic acid) followed by nucleophilic substitution or coupling reactions .

- Microwave-assisted synthesis : Solvent-free microwave techniques improve reaction efficiency and yield for intermediates .

- Key Steps : Characterization of intermediates via TLC and purification via column chromatography are critical for structural fidelity .

Q. How is the structural integrity of the compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm substituent positions and hydrogen environments (e.g., pyrazole protons at δ 3.5–4.5 ppm, furan protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in pyrazole-quinoxaline hybrids) .

Advanced Research Questions

Q. How do computational approaches guide the design of quinoxaline derivatives for biological activity?

- Methods :

- Molecular Docking : Predicts binding affinity to targets like HIV-1 reverse transcriptase (RT) by simulating interactions with key residues (e.g., Tyr181, Lys101) .

- 3D-QSAR : Correlates substituent electronic/steric properties (e.g., phenylsulfonyl group hydrophobicity) with inhibitory activity (IC₅₀ values) .

- Virtual Libraries : Screen 1,000+ analogs using pharmacophore models (e.g., hydrogen bond acceptors at the furan ring) to prioritize synthesis .

Q. What structural features enhance the compound’s inhibitory activity against viral or cancer targets?

- Critical Motifs :

- Quinoxaline Core : Provides π-π stacking with aromatic residues in enzyme active sites (e.g., HIV RT) .

- Phenylsulfonyl Group : Enhances hydrophobic interactions and metabolic stability .

- Furan-Pyrazole Hybrid : Acts as a hydrogen bond acceptor, improving selectivity for kinases (e.g., topoisomerase II in breast cancer) .

Q. How can researchers resolve contradictions in biological data across studies?

- Strategies :

- Dose-Response Curves : Validate discrepancies (e.g., EC₅₀ vs. IC₅₀) using standardized assays (e.g., MT2 cell viability for anti-HIV activity) .

- Off-Target Profiling : Use kinase panels or proteomics to identify non-specific binding (e.g., CYP450 inhibition by sulfonyl groups) .

- Crystallographic Validation : Compare ligand-bound enzyme structures (e.g., RT-pyrazole complex) to confirm binding modes .

Methodological Guidelines

- Synthesis Optimization : Prioritize microwave-assisted protocols for reduced reaction times (e.g., 30 minutes vs. 6 hours under conventional heating) .

- Biological Screening : Use cell-based assays (e.g., MTT for cytotoxicity) alongside enzymatic assays (e.g., RT inhibition) to assess therapeutic windows .

- Data Reproducibility : Adopt PubChem CID standards for compound purity (>95% by HPLC) and share raw spectral data via open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.